molecular formula C6H4ClN3 B13140370 6-Chloro-3-ethynylpyrazin-2-amine

6-Chloro-3-ethynylpyrazin-2-amine

Cat. No.: B13140370
M. Wt: 153.57 g/mol
InChI Key: CFFZXSVYEWXBMR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-3-ethynylpyrazin-2-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

6-Chloro-3-ethynylpyrazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethynylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity . The compound’s ethynyl group allows it to form covalent bonds with target proteins, enhancing its inhibitory effects.

Comparison with Similar Compounds

6-Chloro-3-ethynylpyrazin-2-amine can be compared with other aminopyrazines, such as 2-amino-6-chloropyrazine and 3-ethynylpyrazin-2-amine . While these compounds share structural similarities, this compound is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct chemical reactivity and biological activity.

Similar compounds include:

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

6-chloro-3-ethynylpyrazin-2-amine

InChI

InChI=1S/C6H4ClN3/c1-2-4-6(8)10-5(7)3-9-4/h1,3H,(H2,8,10)

InChI Key

CFFZXSVYEWXBMR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(N=C1N)Cl

Origin of Product

United States

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